1-(Chloromethyl)-2-isothiocyanatocyclopent-1-ene
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Overview
Description
1-(Chloromethyl)-2-isothiocyanatocyclopent-1-ene is an organic compound characterized by a cyclopentene ring substituted with chloromethyl and isothiocyanato groups
Preparation Methods
The synthesis of 1-(Chloromethyl)-2-isothiocyanatocyclopent-1-ene typically involves the reaction of cyclopentene with chloromethyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the pure compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(Chloromethyl)-2-isothiocyanatocyclopent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Addition Reactions: The isothiocyanato group can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution and addition reactions.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Chloromethyl)-2-isothiocyanatocyclopent-1-ene has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of functionalized polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: Researchers use this compound to study the interactions of isothiocyanate groups with biological molecules, which can provide insights into enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2-isothiocyanatocyclopent-1-ene involves the reactivity of its functional groups. The chloromethyl group can act as an electrophile, reacting with nucleophiles to form new bonds. The isothiocyanato group can interact with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent adducts. These interactions can affect the function of enzymes and other proteins, making the compound useful in biochemical research.
Comparison with Similar Compounds
Similar compounds to 1-(Chloromethyl)-2-isothiocyanatocyclopent-1-ene include:
1-(Chloromethyl)-2-isothiocyanatobenzene: This compound has a benzene ring instead of a cyclopentene ring, which affects its reactivity and applications.
1-(Chloromethyl)-2-isothiocyanatocyclohexane: The cyclohexane ring provides different steric and electronic properties compared to the cyclopentene ring.
1-(Bromomethyl)-2-isothiocyanatocyclopent-1-ene: The bromomethyl group offers different reactivity compared to the chloromethyl group, influencing the types of reactions and products formed.
Properties
CAS No. |
89996-65-6 |
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Molecular Formula |
C7H8ClNS |
Molecular Weight |
173.66 g/mol |
IUPAC Name |
1-(chloromethyl)-2-isothiocyanatocyclopentene |
InChI |
InChI=1S/C7H8ClNS/c8-4-6-2-1-3-7(6)9-5-10/h1-4H2 |
InChI Key |
BZAPAHPVLKSSIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C1)N=C=S)CCl |
Origin of Product |
United States |
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